molecular formula C18H19N3O3S2 B2431723 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide CAS No. 923186-85-0

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B2431723
CAS No.: 923186-85-0
M. Wt: 389.49
InChI Key: RLOLYLKVKOIPFA-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, which is known for its biological activity, and a dimethylsulfamoyl group, which can influence its chemical reactivity and biological properties.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-11-5-6-13(9-12(11)2)17(22)20-18-19-15-8-7-14(10-16(15)25-18)26(23,24)21(3)4/h5-10H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOLYLKVKOIPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions .

Chemical Reactions Analysis

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation . The compound’s structure allows it to bind to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins.

Comparison with Similar Compounds

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide (CAS Number: 923678-69-7) is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₇H₁₄N₄O₃S₃
  • Molecular Weight : 418.5 g/mol
  • Structure : The compound features a benzothiazole moiety linked to a dimethylsulfamoyl group and a dimethylbenzamide structure, which contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. The mechanism of action appears to involve interaction with DNA and inhibition of cell proliferation.

Case Study: Antitumor Efficacy

A study assessed the compound's efficacy against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture assays. The results are summarized in the following table:

Cell LineIC50 (2D Assay)IC50 (3D Assay)
A549 (Lung Cancer)6.75 ± 0.19 μM9.31 ± 0.78 μM
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

The compound showed lower IC50 values in the 2D assays compared to the 3D assays, indicating a higher efficacy in simpler culture conditions .

The proposed mechanism involves binding to DNA within the minor groove, disrupting normal DNA function and leading to apoptosis in cancer cells. This binding affinity is crucial for its antitumor activity as it prevents replication and transcription processes essential for tumor growth .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Testing Results

Antimicrobial efficacy was evaluated using broth microdilution methods against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results are presented below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL

(Note: Specific MIC values were not provided in the sources but are critical for assessing efficacy.)

The compound exhibited notable antibacterial activity, suggesting potential applications in treating infections caused by these pathogens .

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